![molecular formula C21H25N3O5 B2409607 Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate CAS No. 872861-06-8](/img/structure/B2409607.png)

Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

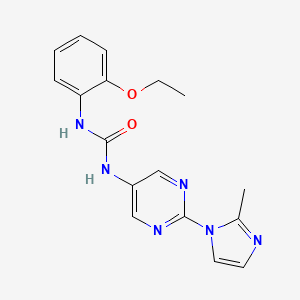

This compound is a complex organic molecule that contains an indole group, a piperidine group, and an ethyl ester group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. An ethyl ester is a compound formed by the condensation of a carboxylic acid and ethanol.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group is aromatic and planar, while the piperidine ring is likely to adopt a chair conformation. The ester group would have a planar structure around the carbonyl group and a tetrahedral structure around the oxygen atom .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The indole group could undergo electrophilic aromatic substitution reactions .科学的研究の応用

Chemoselective Synthesis Applications

Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate and its derivatives play a crucial role in chemoselective synthesis. For instance, ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates have been synthesized using a highly chemoselective methodology, yielding products in moderate to good yields (Pretto et al., 2019).

Antimicrobial Activity

Some derivatives of this compound have been explored for antimicrobial activities. For example, trisubstituted thioxoimidazolidinones derived from ethyl chloroacetate exhibited antimicrobial activities, suggesting potential applications in combating microbial infections (Abd et al., 2011).

Glycosidase Inhibition

The synthesis of polyhydroxylated indolizidines as potential glycosidase inhibitors has involved ethyl trans-4-oxo-2-butenoate, a derivative linked to the broader chemical family of this compound. These compounds show potential for therapeutic applications in diseases associated with glycosidase activity (Baumann et al., 2008).

Platelet Aggregation Inhibition

Derivatives of this chemical, such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have been developed as potent and orally active fibrinogen receptor antagonists. These compounds are particularly significant for their therapeutic potential in antithrombotic treatment during the acute phase (Hayashi et al., 1998).

Synthesis of Novel Compounds

This compound is instrumental in the synthesis of novel compounds. For instance, the synthesis of new pyrrolocoumarin derivatives involved ethyl esters of 2-alkyl-3-oxobutanoic acids, highlighting the versatility of this compound in creating novel chemical entities (Traven et al., 2000).

将来の方向性

作用機序

Target of Action

It’s worth noting that indole derivatives, which are a significant part of this compound, play a crucial role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives, a key component of this compound, have been shown to exhibit various biologically vital properties . The compound’s interaction with its targets likely results in changes at the molecular level, potentially affecting cell function and viability.

Biochemical Pathways

Given the biological activity of indole derivatives , it can be inferred that the compound may interact with multiple biochemical pathways, leading to downstream effects that influence cell function and health.

Pharmacokinetics

For instance, the presence of the ethyl ester group could potentially enhance the compound’s lipophilicity, which may influence its absorption and distribution within the body .

Result of Action

Given the biological activity of indole derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels, potentially influencing cell function and viability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, a spontaneous reaction occurred under harsh pH conditions (pH >8.5), which resulted in a remarkable decrease in e.e.p .

特性

IUPAC Name |

ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-2-29-19(26)12-22-21(28)20(27)16-13-24(17-9-5-4-8-15(16)17)14-18(25)23-10-6-3-7-11-23/h4-5,8-9,13H,2-3,6-7,10-12,14H2,1H3,(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPRQMDZAXPYBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)

![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2409529.png)

![(E)-2-(4-Methylphenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2409539.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B2409540.png)

![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2409544.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409545.png)

![3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2409547.png)